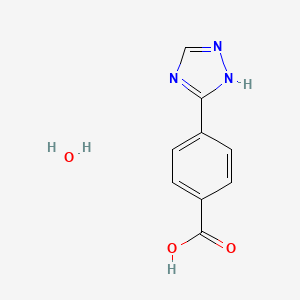

4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is a compound that has been studied for its potential anticancer properties . It is a hybrid compound, meaning it is made up of different elements that contribute to its overall structure and function .

Synthesis Analysis

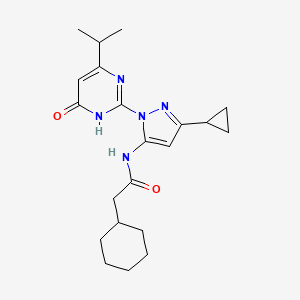

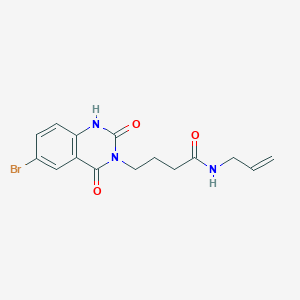

The compound has been successfully synthesized in a series of experiments, with its structure established by NMR and MS analysis . The synthesis process involved the creation of a series of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate has been established through NMR and MS analysis . The compound has a molecular weight of 189.17 .Chemical Reactions Analysis

The compound has been evaluated in vitro for its cytotoxic effects against MCF-7 and HCT-116 cancer cell lines . Some of the hybrids exhibited potent inhibitory activities, with IC50 values ranging from 15.6 to 23.9 µM .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.17 . Other physical and chemical properties such as density and boiling point are predicted to be 1.60±0.1 g/cm3 and 631.3±65.0 °C respectively .Applications De Recherche Scientifique

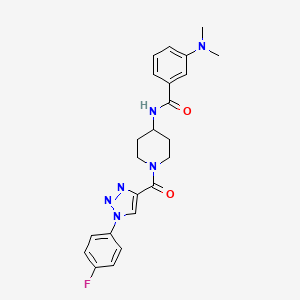

- Researchers have synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and evaluated their cytotoxic effects against cancer cell lines. Notably, some compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cells, with IC50 values ranging from 15.6 to 23.9 µM. Importantly, these compounds demonstrated weak cytotoxic effects on normal cells, making them promising candidates for further development as selective and potent anticancer molecules .

- 1,2,4-Triazole derivatives, including those containing the 4-(1H-1,2,4-triazol-1-yl)benzoic acid moiety, have shown broad-spectrum antimicrobial and antifungal properties. These compounds could be explored for potential therapeutic applications in infectious diseases .

- Some 1,2,4-triazole derivatives exhibit antioxidant and anti-inflammatory activities. While specific studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hydrate are limited, its structural features suggest potential in these areas .

- Although direct evidence for this compound’s antiviral effects is scarce, 1,2,4-triazoles have been investigated for their antiviral properties. Further research could explore the antiviral potential of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives .

- Some 1,2,4-triazole derivatives have demonstrated hypoglycemic and hypocholesteremic effects. While not specifically studied for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hydrate, its structural similarity suggests potential in managing metabolic disorders .

- Although no direct evidence exists for this compound, 1,2,4-triazoles have been explored for their anti-HIV activity. Investigating the effects of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives against HIV could be an interesting avenue for future research .

Anticancer Properties

Antifungal and Antimicrobial Activities

Antioxidant and Anti-Inflammatory Effects

Antiviral Activity

Hypoglycemic and Hypocholesteremic Effects

Anti-HIV Properties

Mécanisme D'action

Propriétés

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)benzoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.H2O/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h1-5H,(H,13,14)(H,10,11,12);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENYHDSETXEWTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2402658.png)

![ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2402659.png)

![1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2402662.png)

![N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402679.png)